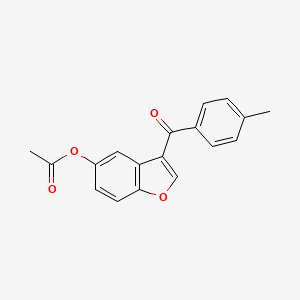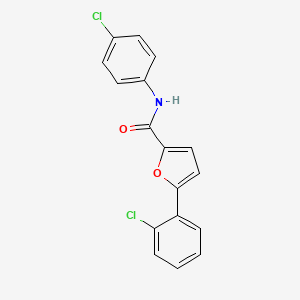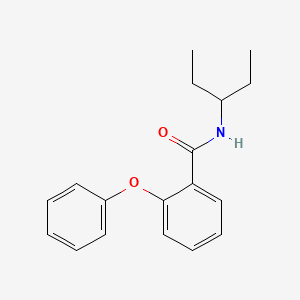![molecular formula C18H21NO4S B5867561 methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)
methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate, also known as MSAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate is not fully understood. However, it is believed to exert its inhibitory effects through binding to the active site of target enzymes, thereby preventing their catalytic activity. methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has also been shown to induce apoptosis in cancer cells, which may be mediated by its ability to disrupt mitochondrial function.
Biochemical and Physiological Effects:
methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has been shown to exhibit low toxicity and good bioavailability in animal studies. However, its effects on human health are not well-established, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of using methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate in lab experiments is its ease of synthesis and purification, which makes it a convenient and cost-effective reagent. However, its potency and selectivity may vary depending on the target enzyme, and its effects on cellular processes may be influenced by other factors such as cell type and experimental conditions.
将来の方向性
There are several future directions for research on methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate. One area of interest is the development of more potent and selective inhibitors based on methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate, which may have therapeutic potential for various diseases. Another area of research is the investigation of the molecular mechanisms underlying the effects of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate on cellular processes, which may provide insights into its potential applications in drug discovery and development. Additionally, the synthesis of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate derivatives with improved pharmacokinetic properties may facilitate their translation into clinical use.
In conclusion, methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate is a promising chemical compound with potential applications in various fields, particularly in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate.
合成法
The synthesis of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate involves the reaction of mesitylsulfonyl chloride with 4-methylaminobenzoic acid in the presence of a base, followed by the addition of methyl iodide. The resulting product is purified through column chromatography to obtain methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate in high yield and purity. This synthetic route has been optimized to reduce the number of steps and improve the efficiency of the process.
科学的研究の応用
Methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and histone deacetylase, which are implicated in various diseases such as cancer, Alzheimer's disease, and glaucoma. methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has also been used as a building block for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory agents.
特性
IUPAC Name |
methyl 4-methyl-3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-8-13(3)17(14(4)9-11)24(21,22)19-16-10-15(18(20)23-5)7-6-12(16)2/h6-10,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBRGBIRIOYGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)



![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)

![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)